molecular formula C14H17BF2O3 B14029378 1-(2,4-Difluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanone

1-(2,4-Difluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanone

Cat. No.: B14029378
M. Wt: 282.09 g/mol
InChI Key: FQRBBRIUZWFYOA-UHFFFAOYSA-N
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Description

1-(2,4-Difluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanone is a compound that belongs to the class of boronic acid derivatives. These compounds are significant in organic synthesis due to their ability to form stable carbon-carbon bonds. The presence of fluorine atoms in the structure enhances the compound’s reactivity and stability, making it valuable in various chemical reactions and applications .

Preparation Methods

The synthesis of 1-(2,4-Difluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanone typically involves a two-step substitution reactionThe reaction conditions often involve the use of catalysts and specific temperature controls to ensure high yield and purity .

Chemical Reactions Analysis

1-(2,4-Difluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanone undergoes various types of chemical reactions, including:

Scientific Research Applications

1-(2,4-Difluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2,4-Difluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanone involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various biochemical pathways. The fluorine atoms enhance the compound’s affinity for its targets, increasing its efficacy .

Comparison with Similar Compounds

Similar compounds to 1-(2,4-Difluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanone include:

These comparisons highlight the unique structure and reactivity of this compound, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C14H17BF2O3

Molecular Weight

282.09 g/mol

IUPAC Name

1-[2,4-difluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanone

InChI

InChI=1S/C14H17BF2O3/c1-8(18)9-6-7-10(16)11(12(9)17)15-19-13(2,3)14(4,5)20-15/h6-7H,1-5H3

InChI Key

FQRBBRIUZWFYOA-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2F)C(=O)C)F

Origin of Product

United States

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